molecular formula C14H15NO3 B1322122 Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate CAS No. 917388-45-5

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate

Cat. No. B1322122
CAS RN: 917388-45-5
M. Wt: 245.27 g/mol
InChI Key: BQWYMPCDJUKWRB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is a chemical compound with the empirical formula C14H15NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenylchloroformoxime with ethyl acetoacetate . The mixture is stirred and cooled to 0°C, then a sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so it needs to be cooled to around 10°C. The pH is then adjusted to 9-9.5 and the reaction continues for 4 hours at around 10°C .


Molecular Structure Analysis

The molecular weight of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is 245.27 . The structure of the compound includes an isoxazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates a possible competition . Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .


Physical And Chemical Properties Analysis

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the retrieved papers.

Safety and Hazards

The compound is classified as an Eye Irritant 2 according to the GHS classification . The hazard statements include H319, which means it causes serious eye irritation .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities, given the diverse biological activities of isoxazole derivatives . Additionally, development of eco-friendly synthetic strategies for isoxazole synthesis could be another area of focus .

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It is known that isoxazole derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.

Biochemical Pathways

Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that this compound could potentially affect a wide range of biochemical pathways

Result of Action

As mentioned earlier, isoxazole derivatives have been found to possess various biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects

properties

IUPAC Name

ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWYMPCDJUKWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624542
Record name Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate

CAS RN

917388-45-5
Record name Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917388-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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